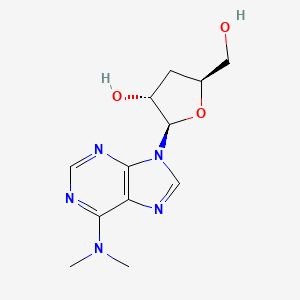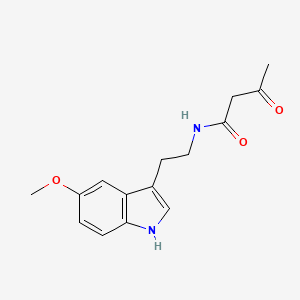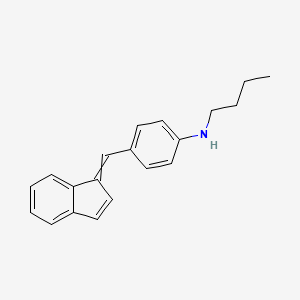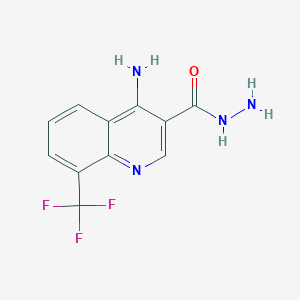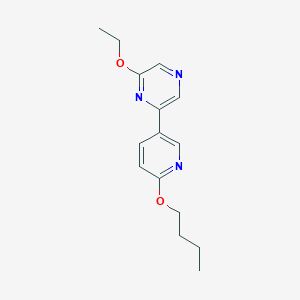
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This compound, in particular, has unique structural features that make it of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Introduction of the Butoxy Group: The butoxy group is introduced via nucleophilic substitution reactions, where a suitable butoxy precursor reacts with the pyridine ring.
Formation of the Pyrazine Ring: The pyrazine ring is formed through cyclization reactions involving suitable precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, similar to the butoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:
Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: Involves the continuous addition of reactants and catalysts, allowing for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methoxypyridin-3-yl)-6-ethoxypyrazine: Similar structure but with a methoxy group instead of a butoxy group.
2-(6-Butoxypyridin-3-yl)-6-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(6-Butoxypyridin-3-yl)-6-ethoxypyrazine is unique due to its specific combination of butoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1333222-46-0 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-(6-butoxypyridin-3-yl)-6-ethoxypyrazine |
InChI |
InChI=1S/C15H19N3O2/c1-3-5-8-20-14-7-6-12(9-17-14)13-10-16-11-15(18-13)19-4-2/h6-7,9-11H,3-5,8H2,1-2H3 |
Clave InChI |
SFTRLVSISVYQKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC=C(C=C1)C2=CN=CC(=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


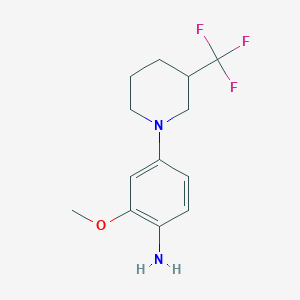
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)
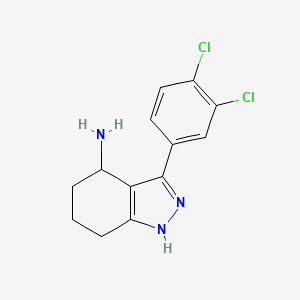

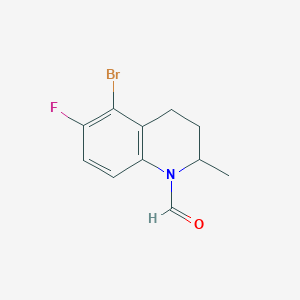
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
